![molecular formula C16H20BrN3OS B2379977 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207034-18-1](/img/structure/B2379977.png)
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
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Overview
Description
The compound “2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide” is a complex organic molecule that contains several functional groups. It has an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and an acetamide group, which is derived from acetic acid.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using palladium as the catalyst. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. Specifically, this compound has been explored as an organoboron reagent in SM coupling reactions . The general mechanism involves oxidative addition and transmetalation, where the boron group is transferred to palladium.
Synthesis of Racemic Secondary Alcohol
The compound has been successfully synthesized as a racemic secondary alcohol, specifically as (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. The synthesis involves S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol followed by reduction of the corresponding ketone .
Pharmacological Activities
Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These investigations aim to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells. The molecular structures of the synthesized derivatives have been confirmed, and their biological significance is being explored .
Mechanism of Action
Target of Action
The primary targets of the compound “2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide” are currently unknown
Mode of Action
It is known that the compound has been synthesized through s-alkylation of 4-(4-bromophenyl)-5-phenyl-4h-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3OS/c1-4-20-14(12-5-7-13(17)8-6-12)9-18-16(20)22-10-15(21)19-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRVVMFTPDLQNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC(C)C)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide |
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